4-((4-BR-BENZYLIDENE)-AMINO)-6-TERT-BU-3-METHYLSULFANYL-4H-(1,2,4)TRIAZIN-5-ONE
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Description
4-((4-BR-BENZYLIDENE)-AMINO)-6-TERT-BU-3-METHYLSULFANYL-4H-(1,2,4)TRIAZIN-5-ONE is a useful research compound. Its molecular formula is C15H17BrN4OS and its molecular weight is 381.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(4-bromobenzylidene)amino]-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one is 380.03064 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of triazine derivatives, including those similar to the queried compound, have been explored in several studies. These compounds have been synthesized through various chemical reactions, often involving the condensation of amino and bromobenzylidene components. For instance, Ghammamy and Sedaghat (2013) synthesized a new azomethine derivative of triazole, which reacts with copper(I) and zinc(II) salts to afford complexes, highlighting the versatility of triazine compounds in forming metal complexes (Ghammamy & Sedaghat, 2013).
Antimicrobial and Anticancer Activities
Several studies have focused on evaluating the biological activities of triazine derivatives. Bekircan et al. (2008) reported the synthesis and anticancer evaluation of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, demonstrating their potential against a variety of cancer cell lines (Bekircan, Kucuk, Kahveci, & Bektaş, 2008). Additionally, Malik and Patel (2017) explored the antimicrobial activities of substituted 1,2,4-triazine derivatives, further highlighting the potential of such compounds in biomedical applications (Malik & Patel, 2017).
Advanced Materials and Chemical Properties
Research has also delved into the use of triazine derivatives in advanced materials. Singh et al. (2010) studied the liquid crystalline properties of triazine compounds, showing how the structure of these compounds can influence their mesomorphic behavior, which is crucial for applications in liquid crystal displays and other materials science applications (Singh, Pandey, & Singh, 2010).
Properties
IUPAC Name |
4-[(E)-(4-bromophenyl)methylideneamino]-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4OS/c1-15(2,3)12-13(21)20(14(22-4)19-18-12)17-9-10-5-7-11(16)8-6-10/h5-9H,1-4H3/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJDPUMGGLQZTA-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(N(C1=O)N=CC2=CC=C(C=C2)Br)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN=C(N(C1=O)/N=C/C2=CC=C(C=C2)Br)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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